1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine
Description
Chemical Identity and Structural Classification
This compound is a chemical compound characterized by a pyrrolidine ring connected to a carbonyl group, which is further substituted with a 4-bromo-3-fluorophenyl moiety. The compound possesses the molecular formula C₁₁H₁₁BrFNO and exhibits a molecular weight of 272.1 grams per mole. This compound belongs to the class of pyrrolidine derivatives, which are recognized for their versatile applications in drug discovery and organic synthesis due to their unique structural properties.
The structural architecture of this compound features several distinct components that contribute to its chemical behavior and biological activity. The molecule contains a five-membered pyrrolidine ring, which serves as the core heterocyclic structure, providing conformational rigidity and specific spatial orientation. A carbonyl group is attached to the nitrogen atom of the pyrrolidine, creating an amide linkage that significantly influences the compound's reactivity profile. The phenyl ring is substituted at specific positions with both bromine at the para position and fluorine at the meta position relative to the carbonyl attachment point, creating a distinctive halogenation pattern that enhances the compound's chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrFNO |
| Molecular Weight | 272.1 g/mol |
| Chemical Abstract Service Number | 1022931-81-2 |
| Product Family | Protein Degrader Building Blocks |
| Storage Requirements | Room temperature |
The presence of halogen substituents, specifically bromine and fluorine, on the phenyl ring imparts distinct chemical and biological properties to the molecule. These halogen atoms not only enhance the compound's reactivity through electronic effects but also influence its interaction with biological systems through halogen bonding and improved membrane permeability. The strategic positioning of these substituents creates a compound with enhanced potential for pharmaceutical applications and synthetic utility in organic chemistry research.
Historical Context and Discovery
The development of this compound represents part of the broader evolution in pyrrolidine chemistry that has occurred over several decades of organic chemistry research. Pyrrolidine itself, also known as tetrahydropyrrole, has been recognized as a fundamental building block in organic synthesis since its early characterization as a cyclic secondary amine with the molecular formula (CH₂)₄NH. The compound is a colorless liquid that is miscible with water and most organic solvents, possessing a characteristic odor that has been described as ammoniacal, fishy, and shellfish-like.
The industrial production of pyrrolidine established the foundation for developing more complex derivatives such as this compound. Pyrrolidine is prepared industrially through the reaction of 1,4-butanediol and ammonia at temperatures of 165–200 degrees Celsius and pressures of 17–21 megapascals in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This industrial process, carried out in the liquid phase using continuous tube or tube bundle reactors operated in the cycle gas method, provides the base material for subsequent derivatization into more specialized compounds.
The emergence of halogenated pyrrolidine derivatives like this compound reflects the growing recognition of pyrrolidine modifications in natural and synthetic drugs. Many modifications of pyrrolidine are found in natural and synthetic drugs and drug candidates, with the pyrrolidine ring structure present in numerous natural alkaloids including nicotine and hygrine. This historical precedent established the importance of pyrrolidine derivatives in pharmaceutical research and provided the conceptual framework for developing more sophisticated derivatives incorporating multiple halogen substituents.
The specific development of this compound emerged from the recognition that halogen substituents could significantly enhance the biological activity and synthetic utility of pyrrolidine derivatives. The strategic incorporation of both bromine and fluorine atoms into the phenyl substituent represents an advancement in molecular design that leverages the unique properties of these halogens to create compounds with enhanced reactivity and potential biological activity.
Significance in Organic Chemistry Research
This compound holds considerable significance in contemporary organic chemistry research due to its multifaceted applications and unique structural characteristics. The compound serves as a valuable building block in organic synthesis, particularly in medicinal chemistry applications where its combination of structural features provides enhanced synthetic versatility. The presence of halogen substituents, specifically bromine and fluorine, on the phenyl ring creates opportunities for various chemical transformations and synthetic elaborations that are essential in drug discovery and materials science.
The compound's importance in organic chemistry research stems from its ability to undergo several types of chemical reactions that are fundamental to synthetic chemistry. Research indicates that this compound can participate in substitution reactions, where nucleophiles can replace the halogen atoms under appropriate conditions. Additionally, the compound can undergo oxidation reactions, where the pyrrolidine ring or other functional groups can be oxidized to form different derivatives with altered properties. Reduction reactions also play a significant role, as the carbonyl group and other functional groups can be reduced under specific conditions to yield structurally related compounds with different chemical and biological properties.
The synthesis of this compound involves methodologies that are representative of modern organic synthetic approaches. The compound can be synthesized through the reaction of 4-bromo-3-fluorobenzoyl chloride with pyrrolidine under controlled conditions. This synthesis typically employs bases such as triethylamine and is carried out in aprotic solvents such as dichloromethane, demonstrating the application of standard organic chemistry techniques to produce complex halogenated derivatives.
| Synthetic Parameter | Specification |
|---|---|
| Starting Materials | 4-bromo-3-fluorobenzoyl chloride, pyrrolidine |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Type | Nucleophilic acyl substitution |
| Product Yield | Good yields reported |
The significance of this compound in organic chemistry research extends to its role in developing new synthetic methodologies and exploring structure-activity relationships. The strategic placement of halogen atoms provides opportunities for investigating the effects of electronic and steric factors on chemical reactivity and biological activity. Furthermore, the compound serves as a model system for understanding the behavior of halogenated amides and their potential applications in various chemical and biological contexts.
Overview of Pyrrolidine-Derived Amides in Chemical Science
Pyrrolidine-derived amides represent a crucial class of compounds in chemical science, with applications spanning drug discovery, materials science, and synthetic chemistry. The pyrrolidine ring structure, characterized by its five-membered saturated heterocycle containing nitrogen, provides a unique scaffold that has been extensively exploited in pharmaceutical research and development. The versatility of pyrrolidine derivatives stems from their ability to adopt specific conformations and participate in diverse chemical reactions while maintaining structural stability.
The significance of pyrrolidine derivatives in drug discovery has been demonstrated through numerous bioactive molecules that incorporate the pyrrolidine ring system. Research indicates that pyrrolidine rings are present in various pharmaceutical compounds, including those used for treating neurological disorders, metabolic diseases, and cancer. The pyrrolidine scaffold provides an excellent framework for developing compounds with target selectivity, as the ring structure can be modified through substitution patterns to achieve specific biological activities.
Polyhydroxylated pyrrolidines, known as aza-sugars, represent a particularly important subclass of pyrrolidine derivatives that have shown promise in treating cancer and metabolic diseases. These compounds are considered metabolically inert carbohydrates as they mimic the oxa-carbenium transition state from carbohydrate processing enzymes. The development of dual-target inhibitors based on polyhydroxylated pyrrolidines demonstrates the potential for creating compounds that can simultaneously block multiple enzymatic pathways, providing enhanced therapeutic efficacy.
The amide bond functionality in pyrrolidine-derived amides contributes significantly to their chemical and biological properties. Amide bonds are among the most abundant chemical bonds in organic molecules and biomolecules, including peptides, proteins, deoxyribonucleic acid, and ribonucleic acid. The high stability of amide bonds toward various reaction conditions, including acidic and basic environments and elevated temperatures, makes pyrrolidine-derived amides particularly valuable in pharmaceutical applications where chemical stability is essential.
| Pyrrolidine Application | Research Area | Significance |
|---|---|---|
| Drug Discovery | Neurological disorders | Target selectivity through ring modifications |
| Metabolic Diseases | Enzyme inhibition | Dual-target therapeutic approaches |
| Cancer Research | Aza-sugar derivatives | Metabolically inert carbohydrate mimics |
| Synthetic Chemistry | Building blocks | Versatile scaffold for molecular construction |
The chemical reactivity of pyrrolidine-derived amides is influenced by the resonance structure of the amide bond, which provides double bond character to the carbon-nitrogen bond and creates a planar structure that restricts free rotation. This structural characteristic is responsible for the three-dimensional conformations adopted by molecules containing pyrrolidine-derived amides and contributes to their specific biological functions. The combination of pyrrolidine ring rigidity with amide bond stability creates compounds that are well-suited for pharmaceutical development and chemical research applications.
Recent advances in pyrrolidine chemistry have focused on developing new synthetic methods for creating complex pyrrolidine derivatives with enhanced properties. Research has demonstrated that iridium-catalyzed reductive generation of azomethine ylides can provide access to functionalized pyrrolidine structures through innovative synthetic approaches. These methodologies enable the construction of pyrrolidine derivatives that would be difficult to access through traditional synthetic routes, expanding the chemical space available for drug discovery and materials science applications.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZRFYSGXUWWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677725 | |
| Record name | (4-Bromo-3-fluorophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022931-81-2 | |
| Record name | (4-Bromo-3-fluorophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Pyrrolidine with 4-Bromo-3-fluorobenzoyl Chloride
The most direct and commonly employed method involves the nucleophilic acyl substitution of pyrrolidine on the acid chloride derivative of 4-bromo-3-fluorobenzoic acid.
- Reagents: 4-Bromo-3-fluorobenzoyl chloride, pyrrolidine, base (e.g., triethylamine or pyridine), inert solvent (e.g., dichloromethane or tetrahydrofuran).
- Conditions: The acid chloride is added dropwise to a cooled solution of pyrrolidine and base under inert atmosphere (nitrogen or argon) at 0–5°C to minimize side reactions.
- Workup: After completion, the reaction mixture is quenched with water, extracted, and purified by column chromatography or recrystallization.
$$
\text{4-Bromo-3-fluorobenzoyl chloride} + \text{pyrrolidine} \xrightarrow[\text{0–5°C}]{\text{base, solvent}} \text{1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine}
$$
This method offers high yields (typically >80%) and straightforward purification due to the stability of the amide bond formed.
Alternative Route via Activated Esters or Anhydrides
In cases where acid chlorides are unstable or difficult to handle, activated esters (e.g., N-hydroxysuccinimide esters) or acid anhydrides of 4-bromo-3-fluorobenzoic acid can be employed.
- The activated ester is reacted with pyrrolidine in an aprotic solvent (e.g., dimethylformamide or acetonitrile).
- Reaction proceeds at room temperature or slightly elevated temperature (25–50°C).
- This method reduces the need for handling corrosive acid chlorides and can improve selectivity.
Purification Techniques
Purification of the target compound typically involves:
- Column chromatography on silica gel using gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Recrystallization from suitable solvents such as ethyl acetate, ethanol, or mixtures with hexane.
- Rotary evaporation to remove solvents post-reaction and during purification steps.
Analytical and Characterization Data (Summary Table)
| Parameter | Typical Data / Methodology |
|---|---|
| Molecular Formula | C$${11}$$H$${11}$$BrFNO |
| Molecular Weight | Approx. 277 g/mol |
| NMR (¹H, ¹³C) | Characteristic amide NH, aromatic protons, pyrrolidine ring signals |
| IR Spectroscopy | Amide C=O stretch ~1650 cm$$^{-1}$$, aromatic C-H, C-F, and C-Br bands |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to M+ or M+H |
| Purity Assessment | HPLC or TLC with >95% purity |
Research Findings and Optimization Notes
- The acylation reaction is highly sensitive to moisture; anhydrous conditions improve yield.
- Use of bases like triethylamine neutralizes HCl formed, preventing side reactions.
- Low temperature addition controls exothermicity and improves selectivity.
- Coupling reagent methods allow amidation without pre-activation of acid to acid chloride.
- Purification by silica gel chromatography is effective, but recrystallization is preferred for scale-up due to cost and simplicity.
- No significant side products such as over-acylation or halogen displacement were reported under optimized conditions.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acylation with acid chloride | 4-Bromo-3-fluorobenzoyl chloride, pyrrolidine, base, 0–5°C | High yield, straightforward | Requires acid chloride synthesis | 80–90 |
| Amidation via activated esters | NHS ester, pyrrolidine, aprotic solvent, RT–50°C | Avoids acid chloride handling | Requires ester synthesis | 70–85 |
| Direct amidation with coupling reagents | 4-Bromo-3-fluorobenzoic acid, pyrrolidine, DCC/HATU, base, RT | Mild conditions, no acid chloride | Cost of coupling reagents | 75–90 |
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromo and fluoro groups.
Substitution: Substitution reactions can occur at the bromo and fluoro positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium iodide (NaI) and various bases can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of bromo- and fluoro-substituted phenyl derivatives.
Substitution: Formation of iodinated or other substituted phenyl derivatives.
Scientific Research Applications
1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of bromo- and fluoro-substituted phenyl groups with biological targets.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine with key analogs is provided below:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Position Effects: The 3-fluoro isomer (target compound) may exhibit distinct electronic and steric properties compared to the 2-fluoro analog (CAS: 882689-88-5). The sulfonyl analog () replaces the carbonyl with a sulfonyl group, increasing acidity and hydrogen-bonding capacity, which may alter target selectivity .
Biological Activity :
- Bromophenyl-pyrrolidine derivatives are explored as inhibitors of acetyltransferases (e.g., p300/CBP) and proteasomes. The target compound’s bromine atom may facilitate halogen bonding with catalytic residues, while the pyrrolidine ring provides conformational rigidity .
- The pyrazole-containing analog () demonstrates broader heterocyclic diversity, likely improving solubility and metabolic stability compared to simpler pyrrolidine derivatives .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for related bromophenyl derivatives (e.g., SN2 reactions with NaH, iminium salt hydrolysis) . In contrast, sulfonyl derivatives require sulfonylation steps, which may introduce scalability challenges .
In contrast, racemic pyrrolidine boronic acids () face chirality-related activity variability, emphasizing the need for enantiopure analogs in drug development .
Biological Activity
1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a phenyl moiety substituted with both bromine and fluorine atoms. This combination suggests potential biological activities that warrant investigation.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 273.11 g/mol. The presence of halogen substituents on the aromatic ring enhances its reactivity and may influence its interactions with biological targets.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | C₁₁H₁₀BrFNO | 273.11 | Contains bromo and fluoro substituents |
Anticancer Activity
Pyrrolidine derivatives have also been explored for their anticancer properties. Some studies demonstrate that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The unique structural features of this compound may enhance its efficacy against tumor cells, although detailed studies on this specific compound are still needed.
The biological activity of this compound is likely mediated through interactions with specific enzymes or proteins. Pyrrolidine compounds often act by binding to the active sites of enzymes, potentially inhibiting their function or altering their activity. The presence of both bromo and fluoro groups may enhance binding affinity and specificity, which is crucial for therapeutic applications.
Enzyme Interactions
While direct studies on the enzyme interactions of this compound are scarce, related pyrrolidine derivatives have been shown to interact with enzymes involved in metabolic pathways, including those responsible for carbonyl reduction reactions. This suggests that this compound could similarly affect metabolic processes.
Q & A
Q. How can the synthesis of 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine be optimized for improved yield and purity?
Methodological Answer:
- Reaction Optimization : Adjust reaction parameters such as temperature (e.g., 60–80°C for coupling reactions), solvent choice (polar aprotic solvents like DMF or THF), and stoichiometry of reagents (1.2–1.5 equivalents of bromo-fluorophenyl precursors). Use thin-layer chromatography (TLC) to monitor reaction progress .
- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Recrystallization from ethanol or dichloromethane can enhance purity .
- Yield Improvement : Pre-activate carbonyl intermediates (e.g., using HATU or EDC/HOBt) to facilitate pyrrolidine coupling .
Q. What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions on the pyrrolidine and aryl rings. Compare chemical shifts with structurally analogous compounds (e.g., 4-(4-bromo-2-fluorophenyl)piperidine ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] ≈ 311.0 Da). Fragmentation patterns help identify bromine and fluorine isotopes .
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretch near 1680–1720 cm and aryl-halogen bonds .
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Handling : Use inert atmospheres (N/Ar) during synthesis to prevent oxidation. Employ personal protective equipment (PPE) due to potential halogenated byproducts .
- Storage : Store in amber vials at –20°C under desiccant (silica gel) to minimize hydrolysis of the carbonyl group. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR or MS) during structural elucidation be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Isotopic Pattern Analysis : Leverage bromine’s isotopic signature (1:1 ratio for Br/Br) in MS to distinguish from chlorine-containing impurities .
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals in crowded spectral regions (e.g., aryl-proton couplings) .
Q. What strategies can be employed to study the structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methyl groups) and compare bioactivity. For example, 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid shows altered receptor binding .
- Computational Modeling : Perform docking studies with target proteins (e.g., kinases or GPCRs) using the compound’s electrostatic potential map and steric parameters .
- Pharmacophore Mapping : Identify critical functional groups (e.g., bromo-fluorophenyl moiety) using 3D-QSAR models .
Q. How should discrepancies in biological activity data across different studies be addressed?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in IC values caused by solvent effects (DMSO vs. saline) .
- Control Experiments : Test for off-target effects using knockout models or competitive binding assays with known inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
